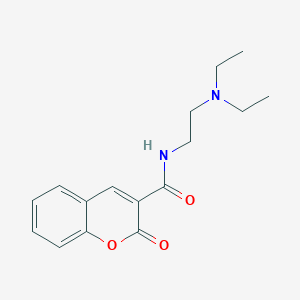

N-(2-(diethylamino)ethyl)-2-oxo-2H-chromene-3-carboxamide

Description

N-(2-(diethylamino)ethyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic coumarin derivative characterized by a 2-oxo-2H-chromene (coumarin) core substituted at the 3-position with a carboxamide group. The amide nitrogen is further modified with a 2-(diethylamino)ethyl side chain. Coumarin derivatives are widely studied for applications in medicinal chemistry, including enzyme inhibition, anticancer activity, and fluorescence-based imaging .

Structure

3D Structure

Properties

IUPAC Name |

N-[2-(diethylamino)ethyl]-2-oxochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O3/c1-3-18(4-2)10-9-17-15(19)13-11-12-7-5-6-8-14(12)21-16(13)20/h5-8,11H,3-4,9-10H2,1-2H3,(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJWISNIAXQMLDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCNC(=O)C1=CC2=CC=CC=C2OC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(diethylamino)ethyl)-2-oxo-2H-chromene-3-carboxamide typically involves the reaction of 2-oxo-2H-chromene-3-carboxylic acid with N-(2-(diethylamino)ethyl)amine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the diethylaminoethyl group, leading to the formation of N-oxide derivatives.

Reduction: Reduction reactions can target the carbonyl group in the chromene ring, potentially converting it to a hydroxyl group.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amide nitrogen, where various substituents can be introduced.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base such as triethylamine (TEA).

Major Products Formed

Oxidation: N-oxide derivatives.

Reduction: Hydroxy derivatives of the chromene ring.

Substitution: Various substituted amides depending on the reagents used.

Scientific Research Applications

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a fluorescent probe due to the chromene moiety.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific optical properties.

Mechanism of Action

The mechanism of action of N-(2-(diethylamino)ethyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain kinases involved in cell signaling pathways, leading to reduced cell proliferation in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Coumarin-3-carboxamide Derivatives

Structural and Physicochemical Comparisons

The substituent on the amide nitrogen significantly influences the physicochemical and biological properties of coumarin-3-carboxamides. Below is a comparative analysis of key analogs:

Table 1: Structural and Molecular Data

Key Observations:

- Solubility: The diethylaminoethyl group in the target compound likely enhances solubility in polar solvents compared to aryl-substituted analogs (e.g., N-(2,4-dimethoxyphenyl)) due to its ionizable amine .

- Fluorescence: Substitution at the 7-position with diethylamino (as in ) red-shifts absorption/emission wavelengths, making it suitable for imaging applications .

- Bioactivity: Sulfonamide and aryl groups (e.g., and ) are associated with enzyme inhibition, while alkylamino side chains may target membrane-associated proteins .

Key Findings:

- Enzyme Inhibition : The sulfamoylphenyl derivative () showed potent inhibition of carbonic anhydrase, a target for glaucoma and cancer therapy .

- Antimicrobial Activity : Halogenated aryl groups (e.g., 3-chloro-2-methylphenyl in ) correlate with enhanced antimicrobial properties .

- Fluorescence Applications: 7-Diethylamino-substituted coumarins (–16) exhibit strong fluorescence, useful in bioimaging .

Biological Activity

N-(2-(diethylamino)ethyl)-2-oxo-2H-chromene-3-carboxamide, a synthetic compound belonging to the class of chromene derivatives, has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article aims to explore the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound features a chromene core with a diethylaminoethyl side chain, enhancing its solubility and biological activity. The carboxamide functional group at the 3-position is significant for its chemical reactivity and potential coordination with metal ions, making it a candidate for various applications in medicinal chemistry and materials science.

Biological Activities

This compound exhibits several notable biological activities:

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : The compound's ability to inhibit key enzymes such as carbonic anhydrases and AChE is central to its therapeutic potential. This inhibition can lead to reduced tumor growth and improved cognitive function in neurodegenerative diseases .

- Metal Ion Coordination : Its carboxamide group allows for interaction with metal ions, which may enhance its biological activity through chelation mechanisms. This property is particularly relevant in the context of developing chemosensors and therapeutic agents targeting metal-dependent enzymes.

Case Studies

Several studies have highlighted the biological activity of similar chromene derivatives:

- A study demonstrated that 6-chloro-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide exhibited potent inhibition of carbonic anhydrases, suggesting that modifications to the chromene structure can significantly impact biological activity.

- Another investigation into 3-phenylcoumarins revealed that specific substitutions could enhance AChE inhibition, indicating that structural modifications play a critical role in determining the efficacy of these compounds against neurological targets .

Comparative Analysis

Below is a comparison table summarizing various related compounds and their unique properties:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| N-[2-(dimethylamino)ethyl]-2-oxo-2H-chromene-3-carboxamide | Dimethylamino instead of diethylamino | Higher fluorescence intensity; used as a chemosensor |

| 6-chloro-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide | Sulfamoyl group addition | Potent inhibitor of carbonic anhydrases |

| 7-diethylamino-coumarin derivatives | Varying substitutions on coumarin core | Diverse biological activities including antibacterial |

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing N-(2-(diethylamino)ethyl)-2-oxo-2H-chromene-3-carboxamide, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves a multi-step process:

Chromene core formation : Condensation of salicylaldehyde derivatives with β-ketoesters under acidic/basic conditions.

Amidation : Reaction of the chromene intermediate with 2-(diethylamino)ethylamine using coupling reagents (e.g., EDCI) and bases (e.g., triethylamine) .

- Optimization : Adjusting temperature (e.g., 60–80°C), solvent polarity (DMF or dichloromethane), and catalyst loading improves yield. Ultrasound irradiation can enhance reaction efficiency .

Q. Which analytical techniques are most reliable for structural characterization of this compound?

- Techniques :

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms substituent positions and purity (e.g., δ 8.79 ppm for aldehyde protons) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 409.1271 for derivatives) .

- X-ray diffraction : Resolves 3D conformation and hydrogen-bonding networks .

Q. How can purity and stability be assessed during synthesis and storage?

- Purity : Use HPLC with C18 columns (acetonitrile/water gradients) to detect impurities (>98% purity threshold) .

- Stability : Monitor degradation via accelerated stability studies (40°C/75% RH) and UV-Vis spectroscopy for photostability .

Advanced Research Questions

Q. What strategies are effective for elucidating the mechanism of action in biological systems?

- In vitro assays : Screen for kinase inhibition (e.g., EGFR, VEGFR) using fluorescence polarization assays .

- Computational modeling : Molecular docking (AutoDock Vina) and MD simulations predict binding affinities to targets like DNA topoisomerase II .

- Example : A derivative showed IC50 = 2.3 µM against breast cancer cells via apoptosis induction .

Q. How can contradictory data in pharmacological studies be reconciled?

- Case study : Discrepancies in IC50 values may arise from assay conditions (e.g., serum concentration, cell line variability). Validate results using orthogonal methods (e.g., Western blotting for protein expression vs. cell viability assays) .

- Statistical rigor : Apply Bland-Altman analysis to assess inter-study variability .

Q. What computational tools are recommended for structure-activity relationship (SAR) studies?

- QSAR models : Use Gaussian-based DFT calculations to correlate electronic properties (HOMO/LUMO energies) with antibacterial activity .

- Software : Schrödinger Suite for pharmacophore mapping and ADMET prediction .

Q. How can solubility challenges be addressed for in vivo studies?

- Strategies :

- Co-solvents : Use cyclodextrins or PEG-400 to enhance aqueous solubility .

- Salt formation : React with HCl to generate hydrochloride salts, improving bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.